![molecular formula C20H12BrNO3S B2701245 N-[3-(4-bromophenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide CAS No. 883967-25-7](/img/structure/B2701245.png)

N-[3-(4-bromophenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

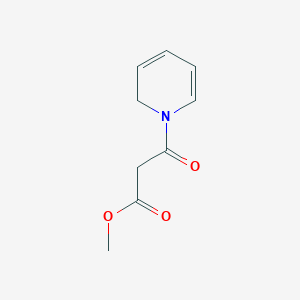

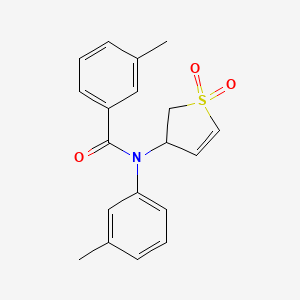

“N-[3-(4-bromophenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide” is a chemical compound that has been synthesized for research purposes . It has a molecular formula of C20H12BrNO4 .

Synthesis Analysis

The compound was synthesized by the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of triethylamine base and dry dichloromethane (DCM) to afford the product in an excellent yield (94%) at room temperature .Molecular Structure Analysis

The molecular structure of this compound includes a furan ring, a carboxamide group, and a bromophenyl group . Further structural analysis could be performed using techniques such as X-ray diffraction, NMR, FT-IR, and UV-Vis spectroscopy .Chemical Reactions Analysis

The carboxamide was arylated by employing triphenylphosphine palladium as a catalyst and K3PO4 as a base to afford N-(4-bromophenyl)furan-2-carboxamide analogues in moderate to good yields (43–83%) .Scientific Research Applications

Synthesis and Antibacterial Activity

N-[3-(4-bromophenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide and its analogs have been synthesized using Suzuki-Miyaura cross-coupling techniques. These compounds were evaluated for their in vitro antibacterial activities against drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. Docking studies and molecular dynamics (MD) simulations validated their potential as antibacterial agents, showing significant effectiveness, particularly against NDM-positive A. baumannii strains (Siddiqa et al., 2022).

Antiviral Activity against H5N1 Influenza Virus

Further research has explored the anti-avian influenza virus (H5N1) activity of heterocyclic compounds based on 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone, indicating promising antiviral properties. This was confirmed through the determination of EC50 and LD50 values and validated by plaque reduction assays on MDCK cell lines, showcasing the potential of these compounds as antiviral agents (Flefel et al., 2012).

Development of Bioactive Materials

Studies have also focused on the enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides, offering sustainable alternatives to polyphthalamides for high-performance materials. This research underscores the relevance of furan-carboxamide derivatives in developing eco-friendly materials with significant commercial interest (Jiang et al., 2015).

Mechanism of Action

While the exact mechanism of action for this compound is not specified in the retrieved papers, it was found to have effective activity against clinically isolated drug-resistant bacteria A. baumannii, K. pneumoniae, E. cloacae, and S. aureus . The molecule was particularly effective against NDM-positive bacteria A. baumannii as compared to various commercially available drugs .

Future Directions

The compound shows promising antibacterial activities, particularly against drug-resistant bacteria . Future research could focus on further exploring its potential uses in medicine, particularly in the treatment of infections caused by drug-resistant bacteria. Additionally, more studies could be conducted to fully understand its mechanism of action and to optimize its synthesis process.

Properties

IUPAC Name |

N-[3-(4-bromophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12BrNO3S/c21-13-9-7-12(8-10-13)17-18(23)14-4-1-2-6-16(14)26-20(17)22-19(24)15-5-3-11-25-15/h1-11H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWKNJYMDQRIIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(S2)NC(=O)C3=CC=CO3)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-methylacetamide](/img/structure/B2701163.png)

![3-[[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2701164.png)

![(E)-2-amino-N-hexyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2701166.png)

![(2S,3S,4S,5R,6R)-6-[[4,4,6a,6b,11,12,14b-Heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B2701168.png)

![N-[2,2-bis(benzenesulfonyl)ethenyl]-2,4-dimethylaniline](/img/structure/B2701169.png)

![3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2701182.png)